molecular formula C19H15N3O3S2 B11505224 5-(3,4-dimethoxyphenyl)-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one

5-(3,4-dimethoxyphenyl)-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B11505224
M. Wt: 397.5 g/mol
InChI Key: VKEWQGMMTOLRHJ-UHFFFAOYSA-N
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Description

5-(3,4-Dimethoxyphenyl)-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound that belongs to the thiazolo[4,5-d]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a thiazole ring fused to a pyrimidine ring, makes it an interesting subject for chemical and pharmacological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dimethoxyphenyl)-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one typically involves the condensation of appropriate thioamides with α-haloketones, followed by cyclization. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with thiourea and ethyl acetoacetate under acidic conditions to form the thiazole ring. Subsequent reactions with phenylhydrazine and appropriate reagents lead to the formation of the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. The use of continuous flow reactors and automated synthesis platforms may enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dimethoxyphenyl)-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions to modify the thiazole ring or the pyrimidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Typical reaction conditions involve solvents like dichloromethane or ethanol and temperatures ranging from room temperature to reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-(3,4-dimethoxyphenyl)-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one lies in its specific substitution pattern and the presence of both methoxy and phenyl groups, which contribute to its distinct chemical reactivity and biological activity. Its ability to inhibit multiple enzymes and its potential as an anticancer agent make it a valuable compound for further research and development.

Properties

Molecular Formula

C19H15N3O3S2

Molecular Weight

397.5 g/mol

IUPAC Name

5-(3,4-dimethoxyphenyl)-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one

InChI

InChI=1S/C19H15N3O3S2/c1-24-13-9-8-11(10-14(13)25-2)16-20-17-15(18(23)21-16)27-19(26)22(17)12-6-4-3-5-7-12/h3-10H,1-2H3,(H,20,21,23)

InChI Key

VKEWQGMMTOLRHJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4)OC

Origin of Product

United States

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